2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)-
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Overview
Description
1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the aromatic ring or the pyrimidine core.
Scientific Research Applications
1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to altered cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Exhibits varied biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
101080-71-1 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,(H,12,14,15) |
InChI Key |
GLUGEITYGBVXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)NC2=O)Cl |
Origin of Product |
United States |
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